5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine
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Overview
Description
5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that features both piperazine and oxazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine derivatives with oxazoline precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Additionally, the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles are also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include substituted piperazines, oxazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. This compound may modulate various pathways, including those involved in neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-benzotriazole: Similar in structure but contains a benzotriazole moiety.
2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethoxy-3-methyl-[1,4]benzoquinone hydrochloride: Contains a benzoquinone moiety and is used in different applications.
Uniqueness
5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine is unique due to its combination of piperazine and oxazoline rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development .
Biological Activity
5-(Piperazin-1-ylmethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound characterized by its unique combination of piperazine and oxazoline moieties. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The compound has a molecular formula of C8H14N4O and a CAS number of 157887-00-8. Its structure features a piperazine ring that enhances its interaction with biological targets, potentially leading to various pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors involved in neurotransmission and enzyme inhibition. This dual functionality allows the compound to modulate various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate antibacterial activity superior to standard antibiotics such as ciprofloxacin and miconazole at minimal inhibitory concentrations (MIC) as low as 10 μg/mL . The compound's structure allows it to effectively target bacterial enzymes and disrupt essential cellular processes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. A study reported that certain piperazine derivatives exhibited up to 87% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at a concentration of 10 μM, indicating a promising therapeutic potential in inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study synthesized various piperazine derivatives and screened them for antimicrobial activity against several bacterial strains. Among these compounds, those similar to this compound showed remarkable efficacy against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal effects .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The results indicated that compounds with structural similarities to this compound effectively reduced levels of inflammatory markers in vitro, suggesting potential applications in treating conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-benzotriazole | structure | Antimicrobial |
2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethoxy-3-methyl-[1,4]benzoquinone | structure | Anticancer |
This compound | structure | Antimicrobial & Anti-inflammatory |
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12/h7,10H,1-6H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVXZXBHUSJCTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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